5-Bromothiazol-2(3H)-one
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Overview
Description
5-Bromothiazol-2(3H)-one is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 5-position. Thiazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromothiazol-2(3H)-one can be synthesized from 2,5-dibromothiazole through treatment with sodium ethoxide followed by hydrogenation over spongy nickel . Another method involves the reaction of 2-amino-5-bromothiazole with appropriate reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as steam distillation and extraction with diethyl ether .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Hydrogenation over spongy nickel is a typical method.
Major Products Formed:
- Substitution reactions yield various thiazole derivatives depending on the nucleophile used.
- Oxidation and reduction reactions produce different oxidized or reduced forms of the thiazole ring .
Scientific Research Applications
5-Bromothiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Industry: Utilized as a pharmaceutical intermediate and in the production of performance materials.
Mechanism of Action
The mechanism of action of 5-Bromothiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they may inhibit bacterial DNA gyrase or act as antagonists to certain receptors .
Comparison with Similar Compounds
2-Aminothiazole: Known for its antibacterial and antifungal properties.
5-Bromothiazole: Shares a similar structure but lacks the carbonyl group present in 5-Bromothiazol-2(3H)-one.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a carbonyl group, which can influence its reactivity and biological activity compared to other thiazole derivatives .
Properties
IUPAC Name |
5-bromo-3H-1,3-thiazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNOS/c4-2-1-5-3(6)7-2/h1H,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGUWWPEYMFXOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=O)N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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